4-methoxy-N-methyl-3-({[(1-methyl-1H-indol-4-yl)oxy]acetyl}amino)benzamide
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Overview
Description
4-METHOXY-N-METHYL-3-({2-[(1-METHYL-1H-INDOL-4-YL)OXY]ACETYL}AMINO)BENZAMIDE is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N-METHYL-3-({2-[(1-METHYL-1H-INDOL-4-YL)OXY]ACETYL}AMINO)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-methyl-3-nitroaniline with various reagents to introduce the methoxy and indole groups . The reaction conditions often include the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N-METHYL-3-({2-[(1-METHYL-1H-INDOL-4-YL)OXY]ACETYL}AMINO)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-METHOXY-N-METHYL-3-({2-[(1-METHYL-1H-INDOL-4-YL)OXY]ACETYL}AMINO)BENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-METHOXY-N-METHYL-3-({2-[(1-METHYL-1H-INDOL-4-YL)OXY]ACETYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s indole moiety allows it to bind with high affinity to multiple receptors, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-((1-METHYL-1H-INDOL-3-YL)METHYL)-2-(1H-PYRAZOL-1-YL)-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE: Similar in structure and known for its inhibitory effect on tubulin polymerization.
4-METHOXY-N-METHYL-1,8-NAPHTHALIMIDE: Another compound with a methoxy and methyl group, but with a different core structure.
Uniqueness
4-METHOXY-N-METHYL-3-({2-[(1-METHYL-1H-INDOL-4-YL)OXY]ACETYL}AMINO)BENZAMIDE is unique due to its specific combination of functional groups and the presence of the indole moiety, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C20H21N3O4 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-methoxy-N-methyl-3-[[2-(1-methylindol-4-yl)oxyacetyl]amino]benzamide |
InChI |
InChI=1S/C20H21N3O4/c1-21-20(25)13-7-8-18(26-3)15(11-13)22-19(24)12-27-17-6-4-5-16-14(17)9-10-23(16)2/h4-11H,12H2,1-3H3,(H,21,25)(H,22,24) |
InChI Key |
UCJGTNQRRGMXIH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)OC)NC(=O)COC2=CC=CC3=C2C=CN3C |
Origin of Product |
United States |
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